molecular formula C10H8BrN3 B113109 2-Amino-5-bromo-4-phenylpyrimidine CAS No. 85658-55-5

2-Amino-5-bromo-4-phenylpyrimidine

Cat. No.: B113109
CAS No.: 85658-55-5
M. Wt: 250.09 g/mol
InChI Key: FSUHHAQAUXBQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-4-phenylpyrimidine is a chemical compound with the molecular formula C10H8BrN3. It has a molecular weight of 250.09 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which include this compound, can be achieved from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of organolithium reagents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Nc1nccc(n1)-c2ccccc2 . The InChI key for this compound is UHRHPPKWXSNZLR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrimidines, including this compound, can undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another reaction involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Reaction Mechanisms : 2-Amino-5-bromo-4-phenylpyrimidine is involved in various reaction mechanisms, including the SN(ANRORC)-mechanism during its interaction with potassium amide in liquid ammonia, leading to the formation of 2-amino-4-phenylpyrimidine and other compounds (Kroon & Plas, 2010).

  • Synthetic Routes : It serves as an intermediate in synthetic routes for creating bioactive compounds, such as those with immunomodulatory properties (Hannah et al., 2000).

  • Formation of Derivatives : This compound is used in the formation of thiazolo[4,5-d]pyrimidine derivatives, which are synthesized from 5-bromo-2,4-dichloro-6-methylpyrimidine (Bakavoli, Nikpour & Rahimizadeh, 2006).

  • Chemical Modifications : The compound can undergo chemical modifications, such as sulfonylation to produce novel derivatives with potential biological significance (Aryan, Nojavan & Sadeghi, 2015).

Biological and Medicinal Applications

  • Antiviral Properties : Some derivatives of this compound exhibit antiviral activity, particularly against retroviruses (Hocková et al., 2003).

  • Antimicrobial and Antifungal Agents : It has been used in synthesizing compounds with antimicrobial and antifungal activities against various pathogens (Lanjewar et al., 2010).

  • Synthesis of Pyrazolo[3,4-d]pyrimidines : It is a precursor in synthesizing pyrazolo[3,4-d]pyrimidines, which have been studied for their antibacterial activity (Rostamizadeh et al., 2013).

  • Pharmacological Activities : Its derivatives have been explored for various pharmacological activities including neurodegenerative, antimicrobial, and anticancer properties (Karati et al., 2022).

Future Directions

The future directions for research on 2-Amino-5-bromo-4-phenylpyrimidine and similar compounds could involve the development of new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanisms of action due to the emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies .

Properties

IUPAC Name

5-bromo-4-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUHHAQAUXBQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463069
Record name 2-Amino-5-bromo-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85658-55-5
Record name 2-Amino-5-bromo-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the method of Ziegler and Clementon (U.S. Pat. No. 2,609,372), to a stirred suspension of 5.0 g (29.2 mmol) 2-amino-4-phenylpyrimidine and 1.46 g (14.6 mmol) CaCO3 in 30 ml water at 50° C. was added dropwise 1.65 ml (32.2 mmol) bromine and stirring continued for 30 minutes. The reaction mixture was then made basic by addition of ammonium hydroxide solution and extracted three times with ethyl acetate. The combined organic phases were washed with saturated brine, dried over sodium sulfate, and concentrated in vacuo. Recrystallisation from ethanol afforded 3.27 g (45%) 5-bromo-4-phenyl-pyrimidin-2-ylamine as a green crystalline solid. EI-MS m/e (%): 251 (M{81Br}+, 64), 249 (M{79Br}+, 64), 170 ([M—Br]+, 100).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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